donathite
Description
Properties
CAS No. |
12415-15-5 |
|---|---|
Molecular Formula |
PZr |
Synonyms |
donathite |
Origin of Product |
United States |
Crystal Chemistry and Structural Relationships of Constituent Spinel Phases
The spinel group minerals, to which the components of donathite belong, share a general chemical formula AB₂X₄, where A and B represent cations and X represents anions, typically oxygen wikipedia.orgwikipedia.org. These minerals crystallize in the cubic (isometric) crystal system, with oxygen anions forming a cubic close-packed lattice, and cations occupying specific tetrahedral (A sites) and octahedral (B sites) positions within this lattice wikipedia.orgwikipedia.orgwikipedia.org. The versatility of the spinel structure allows for a wide range of cation substitutions, leading to diverse compositions and properties wikipedia.org.
The primary constituent phases of this compound are chromite and magnetite, both members of the spinel group nih.gov.
Chromite (FeCr₂O₄) : This mineral is an iron(II) chromium(III) oxide. It typically crystallizes in the isometric system with space group Fd3m webmineral.com. In chromite, ferrous iron (Fe²⁺) occupies the tetrahedral A sites, while trivalent chromium (Cr³⁺) occupies the octahedral B sites, representing a normal spinel structure wikipedia.orgwikipedia.orghandbookofmineralogy.orgmindat.org. Chromite is black to brownish-black in color, with a sub-metallic to metallic luster, and is weakly magnetic webmineral.comwebmineral.com.
Magnetite (Fe₃O₄) : Also known as iron(II,III) oxide, magnetite is a ferrimagnetic mineral with a mixed-valence iron composition, often formulated as Fe²⁺(Fe³⁺)₂O₄ wikipedia.org. It possesses an inverse spinel structure, where half of the trivalent iron (Fe³⁺) occupies the tetrahedral sites, and the remaining trivalent iron along with all the divalent iron (Fe²⁺) occupies the octahedral sites wikipedia.orgwikipedia.org. Magnetite is characterized by its strong magnetism and black color.
The original description of this compound as a tetragonal mineral with a c/a ratio of 0.9956 was based on early X-ray powder photographs nih.gov. However, modern analyses have revealed that this compound is a complex intergrowth of these two spinels, with one being cubic (magnetite-rich) and the other exhibiting tetragonal symmetry (magnesium-rich, chromite-like) nih.gov.
Formation and Morphology of Exsolution Lamellae
Exsolution is a geological process where a homogeneous solid solution separates into two or more distinct crystalline phases upon cooling, due to changes in temperature and pressure conditions that reduce the solubility of one component in the other. In the case of donathite, this phenomenon is critical to its observed properties.
The "this compound" material is characterized by the presence of tiny, sub-micron sized exsolution lamellae nih.gov. These lamellae are composed of the constituent spinel phases, chromite and magnetite, which have unmixed from an initial high-temperature solid solution nih.gov. The lamellae are typically parallel to each other, forming a finely textured intergrowth nih.gov. Electron microprobe analyses and scanning electron microscopy (SEM) have been instrumental in revealing these sub-micron structures, which are often too fine to be resolved by conventional optical microscopy nih.gov. The formation of these lamellae is a direct consequence of the cooling history of the mineral, where the chromite-magnetite solid solution becomes unstable at lower temperatures, leading to the segregation of the two phases into oriented lamellar structures.
Impact on Macroscopic Optical and Magnetic Phenomena Through Form Birefringence
The presence of these fine exsolution lamellae significantly impacts the macroscopic optical and magnetic properties of donathite, particularly through a phenomenon known as form birefringence.
Form Birefringence : Birefringence, or double refraction, is an optical property where a material exhibits a refractive index that depends on the polarization and propagation direction of light. While cubic minerals like chromite and magnetite are intrinsically isotropic (meaning their optical properties are uniform in all directions), the composite nature of this compound introduces anisotropy nih.gov. Form birefringence arises when a material consists of two or more phases with different refractive indices, arranged in a fine, parallel lamellar structure, where the spacing of these lamellae is much smaller than the wavelength of light nih.gov. In this compound, the chromite and magnetite lamellae, despite their individual isotropic nature, collectively cause the material to appear optically anisotropic under polarized light nih.gov. This effect was a key observation that led to the initial misidentification of this compound as a distinct tetragonal mineral.
Solid Solution Series and End Member Considerations Within Relevant Spinel Systems
Geological Settings and Paragenetic Associations of this compound-Type Assemblages
This compound-type assemblages, predominantly recognized as zincian chromites, are found in diverse geological environments, often indicating specific conditions of their formation and subsequent alteration.
Occurrence in Ultramafic Rocks and Ore Deposits (e.g., Norwegian Caledonides)
Zinc-bearing chromites, which were the basis for the original description of this compound, are typically associated with ultramafic rocks, particularly those hosting sulfide (B99878) mineralization americanelements.comnih.gov. The type locality for the discredited this compound is the Helgeland area in the Norwegian Caledonides, specifically Ramberget, Hestmona Island (Hestmannøy), and Værnesfjell, Nordland, Norway, where Donath (1931) first reported zinc-rich chromites nih.govwebmineral.comarizona.edunih.gov. These occurrences are often within dunite and chromitite layers, which can be mechanically extracted by intrusive gabbro nih.govhandbookofmineralogy.org.
Beyond the Norwegian Caledonides, zinc-rich chromites are also well-documented in other significant ore deposits, such as the Outokumpu deposits in Finland webmineral.comnih.govmaterialsproject.org. In these settings, zincian chromites can occur as veinlets, stringers, accumulations, or discrete grains within chromiferous skarns, and frequently as inclusions or relicts within uvarovite (B1174922) crystals materialsproject.org.
Characterization within Metamorphic and Magmatic Environments
Zincian chromites are characterized in both magmatic and metamorphic environments, reflecting their formation under different petrogenetic pathways.
In magmatic environments , the high zinc content in chromites can be inherited directly from the primary crystallization of the melt americanelements.com. Chromian spinels typically crystallize as an early-stage magmatic mineral in various mafic and ultramafic rocks, including mantle peridotites, gabbros, and mafic volcanic rocks nih.gov. Their chemical composition is influenced by factors such as pressure-temperature (P-T) conditions, melt composition, degree of partial melting, fractional crystallization, and oxygen fugacity nih.gov.
In metamorphic environments , zincian chromites are commonly found in altered and metamorphosed peridotites and related rocks researchgate.netresearchgate.net. The enrichment of zinc within chromite can occur during high-grade metamorphism, specifically at temperatures exceeding 500 °C, characteristic of the upper amphibolite facies researchgate.net. Metamorphic (V)-Cr spinels often exhibit a more diverse compositional range compared to their magmatic counterparts and frequently show significant zinc enrichment rruff.info. The chemical durability of chromite makes it a valuable petrogenetic indicator in ultramafic rocks where metamorphic recrystallization might have obscured other primary features mindat.org.
Trace Element Geochemistry and Substitution Mechanisms within Associated Spinels (e.g., Zincian Chromite Characteristics)
The trace element geochemistry of spinels, particularly zincian chromite, provides crucial information about their origin and evolution. Common trace elements found in spinels include titanium (Ti), vanadium (V), manganese (Mn), cobalt (Co), nickel (Ni), zinc (Zn), and gallium (Ga), with concentrations ranging from tens to thousands of parts per million (ppm) nih.govresearchgate.net.
Zincian chromite is notably characterized by high zinc oxide (ZnO) contents, which can range from 1.73 wt% to 4.08 wt%, and in some instances, reach up to 15.5 wt% nih.govwebmineral.comresearchgate.netamazonaws.comgemologyproject.com. These spinels also typically exhibit a high Cr# (Cr/(Cr + Al) atomic ratio), often greater than 0.9 researchgate.netamazonaws.com. Zincian chromite inclusions in diamonds are further characterized by a low Mg# (Mg/(Mg + ferrous Fe + Zn + Mn + Ni + Co) atomic ratio) and an appreciable amount of manganese oxide (MnO), typically 0.4-0.5 wt% researchgate.netamazonaws.com.
Substitution mechanisms play a significant role in the incorporation of zinc and other elements into the spinel structure. A strong negative correlation between Zn and Fe²⁺, and a strong positive correlation between Zn and Al, suggest that zinc primarily substitutes for ferrous iron (Fe²⁺), while aluminum (Al) substitutes for chromium (Cr) and ferric iron (Fe³⁺) in the chromite structure nih.govwebmineral.comamericanelements.com. This can lead to a partial transformation of the (Fe)(Cr,Al,Fe³⁺)₂O₄ composition towards a ZnAl₂O₄ composition (ideal zincochromite) nih.govwebmineral.comamericanelements.com. For instance, electron probe microanalysis (EPMA) of zoned zincochromite and Zn-bearing magnesiochromite crystals indicates substitution mechanisms such as 3Zn → 2(Fe²⁺ + Mn) + Mg and 4Zn → (Fe²⁺ + Mn) + 3Mg, in addition to simpler Zn → (Fe²⁺ + Mn) and Zn → Mg replacements americanelements.com.
Table 1: Representative Chemical Composition of Zincian Chromite
| Oxide (wt%) | Range (Example 1) researchgate.net | Range (Example 2) amazonaws.com |
| Cr₂O₃ | 39.69 - 51.66 | 39.69 - 51.66 |
| Al₂O₃ | 5.30 - 8.71 | 5.30 - 8.71 |
| FeO | 21.74 - 27.51 | 21.74 - 27.51 |
| Fe₂O₃ | 10.19 - 19.36 | 10.19 - 19.36 |
| ZnO | 1.73 - 4.08 | 1.73 - 4.08 |
| TiO₂ | 0.23 - 0.78 | - |
| MgO | 0.07 - 0.34 | - |
Note: Data ranges are based on reported analyses of zincian chromite from ultramafic xenoliths from the Bastar Craton, India researchgate.netamazonaws.com. Specific values vary depending on the sample and geological context.
Genesis and Formation Conditions of Complex Spinel Assemblages in Natural Systems
The genesis of complex spinel assemblages, including zincian chromites, is often a result of intricate interactions between magmatic, metamorphic, and hydrothermal processes.
Influence of Hydrothermal Alteration Processes
Hydrothermal alteration plays a crucial role in the formation and modification of zinc-rich spinels. The influx of hydrothermal fluids can induce significant mineral alteration and lead to the secondary incorporation of elements like zinc and aluminum into existing chromite structures nih.govwebmineral.comamericanelements.com. This metasomatic replacement of primary chromite by zinc-rich fluids is a key mechanism for the formation of zinc-rich chromite cores gemologyproject.com.
In some geological settings, such as the Baula Complex in India, platinum-group element (PGE) mineralization is associated with hydrothermally altered matrices within breccia zones, indicating a link between hydrothermal activity and the modification of chromite compositions nih.govhandbookofmineralogy.orgmaterialsproject.org. The complexity of zoning in chromites can increase with metamorphic grade, suggesting that original chromite chemistry can be significantly modified by metasomatism during sea-floor hydrothermal alteration or subsequent regional metamorphic events.
Metamorphic Transformation Pathways Affecting Spinel Crystallization
Metamorphic transformation pathways profoundly affect spinel crystallization and composition. High-grade metamorphism, particularly under upper amphibolite facies conditions (e.g., >500 °C), is a significant factor in the enrichment of zinc within chromite researchgate.net. During such events, metamorphic re-equilibration can lead to substantial modifications of chromite compositions mindat.org.
The degree of metamorphic re-equilibration in chrome-spinels is influenced by the ratio of partial pressure of water (P_H₂O) to total pressure (P_total) mindat.org. When P_H₂O is approximately 25% of P_total, complete metamorphic re-equilibration can occur, whereas lower ratios may preserve relict igneous textures mindat.org. The chemical composition of Cr-spinels is also controlled by factors such as P-T conditions, oxygen fugacity, and the composition of the co-existing silicate (B1173343) phases nih.gov. The formation of vanadiferous zincian-chromian hercynite, for example, has been linked to amphibolite-facies regional metamorphism under conditions of low oxygen fugacity and relatively high sulfur fugacity. Metamorphic (V)-Cr spinels are often more diverse compositionally than their magmatic counterparts and frequently exhibit higher zinc enrichment rruff.info.
Implications for Mineral Exploration and Geochemical Proxies in Ore Systems
The discreditation of this compound, far from being a mere correction, provided crucial insights into the complexities of spinel mineralogy and its application in mineral exploration and as geochemical proxies in ore systems.
Chromite and Spinel Exploration The initial identification and subsequent re-evaluation of this compound underscored the importance of detailed mineralogical characterization, particularly for minerals within the spinel group. The case of this compound highlighted that what appears to be a single mineral phase exhibiting unusual properties (like optical anisotropy) might, in fact, be a complex intergrowth of multiple phases. fishersci.canih.gov This understanding is critical in chromite exploration, as chromite often forms solid solutions with other spinels like magnesiochromite (MgCr2O4) and hercynite (FeAl2O4). nih.gov The presence and distribution of zinc in chromite, initially a focus with this compound, remains an important aspect of geochemical studies, although the high zinc values initially reported for this compound were found to be anomalous. wikipedia.orgamericanelements.com The study of this compound contributed to a more nuanced understanding of zinc-rich chromites, distinguishing between true zincian chromites and complex intergrowths. wikidata.orgwikipedia.org
The detailed investigation into this compound's true nature improved the reliability of using chromite and other spinels as proxies for:
Oxidation State and Oxygen Fugacity : The presence of both Fe2+ and Fe3+ in the constituent spinels (like magnetite and chromite) is sensitive to oxygen fugacity during mineral formation, which is a key parameter in understanding ore genesis. wikipedia.orgwikipedia.org
Trace Element Distribution : The re-evaluation clarified the actual distribution of elements like zinc, iron, and chromium within the complex spinel assemblages, providing a more accurate basis for interpreting their behavior in magmatic and hydrothermal systems. wikidata.orgwikipedia.org
Metamorphic and Magmatic Conditions : Accurate identification of spinel phases and their intergrowths is crucial for inferring the pressure-temperature conditions of rock formation and alteration, directly impacting models for ore deposit formation. wikipedia.org
In essence, the discreditation of this compound served as a valuable lesson in the rigor required for mineralogical characterization, reinforcing the need for multi-analytical approaches to accurately define mineral species and interpret their geochemical significance in exploration and ore system studies.
Formation and Behavior of Donathite Type Spinel Phases in Synthetic Systems
Engineered Synthesis Pathways of (Fe,Mg)(Cr,Fe)₂O₄-Type Spinels
The controlled synthesis of (Fe,Mg)(Cr,Fe)₂O₄-type spinels is crucial for developing materials with tailored properties. Various methods, predominantly high-temperature techniques, are employed to achieve these complex solid solutions.
High-temperature solid-state reactions and sintering are primary methods for synthesizing spinel phases, including those of the (Fe,Mg)(Cr,Fe)₂O₄ type. This involves heating precursor compounds, such as metal oxides, to elevated temperatures where atomic diffusion facilitates the formation of the desired crystalline structure. For instance, iron(II) chromite (FeCr₂O₄), a key component of these spinels, can be prepared by the sintering of chromium(III) oxide (Cr₂O₃) and iron(II) oxide (FeO) at temperatures around 1600 °C.
Research indicates that the formation and growth of donathite-type spinels can be promoted by elevated temperatures during sintering processes. In the preparation of refractory materials from ferronickel (B1172207) slag, for example, the addition of sintered magnesia (MgO) and Cr₂O₃ at temperatures ranging from 1200 °C to 1500 °C leads to the formation of forsterite, magnesium aluminate spinel, and this compound-type spinels. This temperature increase accelerates the transition of initially generated enstatite to a glassy phase, contributing to material densification and enhancing the refractoriness and compressive strength of the final product.
Mechanistic studies reveal the intricate processes by which chromium oxide incorporates into material matrices to form spinel structures. In industrial contexts, particularly in coal gasification, Cr₂O₃, often a component of refractory materials, can dissolve into coal slag. This dissolved Cr₂O₃ then reacts with FeO present in the slag to form high-melting point this compound-type spinels. This reaction is significant as it influences the slag's flow properties and ash fusion temperatures, with increased Cr₂O₃ content leading to higher fusion temperatures due to the formation of these stable spinel phases.
The incorporation of iron oxides, such as Fe₂O₃ and FeO, also directly affects the formation and growth of spinel crystals. Studies on CaO–SiO₂–MgO–Al₂O₃–Cr₂O₃ systems show that increasing Fe₂O₃ content promotes the precipitation and growth of spinel crystals. This is attributed to Fe₂O₃ and FeO providing necessary components for spinel growth and decreasing melt viscosity, thereby improving diffusion conditions for iron oxides. The iron oxide in slag can penetrate refractory matrices and react with Cr₂O₃ in a reducing atmosphere to form a denser spinel solution. Furthermore, the reduction of chromite spinels by solid carbon or carbon dissolved in liquid alloys involves complex diffusion mechanisms where Fe²⁺ and Cr³⁺ ions diffuse to the surface, while Cr²⁺ and Al³⁺ diffuse towards the particle center.
Role in Industrial Materials and Processes
This compound-type spinel phases play a critical role in various industrial materials and processes, influencing properties such as slag flow, material stability, and waste valorization.
The formation of this compound-type spinels is particularly relevant in high-temperature industrial environments such as coal gasifiers. In these systems, Cr₂O₃, a common component of refractory linings, can dissolve into molten coal slag. This dissolved Cr₂O₃ reacts with FeO in the slag to form this compound-type spinels, which are characterized by high melting points. This formation can significantly increase the ash fusion temperatures and slag viscosity, potentially leading to slag blockage in gasifiers if operating temperatures exceed certain limits (e.g., 1600 °C). The formation of these iron-chromium spinels (e.g., FeCr₂O₄) acts as a protective barrier against further refractory corrosion.
The interaction between iron oxide in coal slag and chromium in chrome-alumina refractory grains leads to the formation of a stoichiometric iron-chrome spinel layer (FeCr₂O₄), which then acts as a barrier to inward iron diffusion.
Table 1: Effect of Cr₂O₃ Concentration on Coal Slag Properties
| Cr₂O₃ Concentration (wt%) | Temperature Range (°C) | Observation |
| 0.5 to 4 | 1300–1600 | This compound-type spinel formation with FeO; increased ash fusion temperatures; increased slag viscosity. |
This compound-type spinels exhibit significant precipitation and nucleation phenomena in complex melts and glasses, impacting their final microstructure and properties. In coal slag, crystalline this compound-type spinels are among the first phases to precipitate during the cooling process. These precipitated spinels can act as heterogeneous nucleation sites, promoting the precipitation of other minerals like troilite and anorthite, which in turn increases the critical viscosity temperature of the slag.
In stainless steelmaking slags, the precipitation of spinel crystals is influenced by factors such as FeO content and basicity. Increasing Fe₂O₃ content in CaO–SiO₂–MgO–Al₂O₃–Cr₂O₃ systems promotes the precipitation and growth of spinel crystals, increasing their size and iron content. The addition of FeO also enhances the chromium content in spinel phases and reduces chromium in soluble minerals, thereby decreasing chromium leaching.
Table 2: Effect of Fe₂O₃ Addition on Spinel Crystal Size and Iron Content in CaO–SiO₂–MgO–Al₂O₃–Cr₂O₃ System
| Fe₂O₃ Addition (wt%) | Spinel Particle Size (µm) | Iron Content in Spinel (at%) |
| 0 | 2.74 | 1.34 |
| 20 | 8.10 | 12.47 |
The basicity (CaO/SiO₂) of the slag also influences spinel crystal precipitation and chromium enrichment. A basicity less than 1.4 can lead to a high rate of chromium enrichment (around 98%) in the spinel phase.
Table 3: Effect of Basicity on Chromium Content and Size of Spinel Crystals in CaO–SiO₂–MgO–Cr₂O₃–FeO System
| Basicity (CaO/SiO₂) | Chromium Enrichment in Spinel (%) | Spinel Crystal Size (µm) |
| < 1.4 | ~98 | Decreases with increasing basicity (e.g., from 6.22 µm at basicity 1.0 to 4.47 µm at basicity 2.2) |
| > 1.4 | ~78 |
Spinel crystallization also occurs in complex melts like nuclear waste glasses, where iron-containing spinels such as magnetite (Fe₃O₄) or (Fe, Ni, Mn, Zn, Sn)II(Fe, Cr)III₂O₄ can crystallize upon cooling. These spinels may even provide nucleation sites for other crystalline phases like nepheline.
The formation of stable spinel phases is a key strategy for detoxifying and stabilizing chromium-containing industrial wastes, such as stainless steel slags. By binding chromium into these stable mineral structures, the leaching of toxic hexavalent chromium (Cr⁶⁺) can be significantly reduced. This approach is vital for environmental sustainability and the safe reuse of industrial byproducts.
Research on Reaction Kinetics and Phase Stability in Artificial Systems
Investigations into this compound-type spinel phases in artificial systems primarily focus on their formation mechanisms, the factors influencing their long-term stability, and the kinetics governing their synthesis and transformation. These studies are vital for optimizing industrial processes and developing advanced materials.
Phase Stability in Artificial Systems
The stability of this compound-type spinel phases in synthetic environments is a key area of research, particularly due to their potential in high-temperature applications and their ability to stabilize hazardous elements.
Formation in Ferronickel Slag Systems: this compound-type spinels can be intentionally synthesized in ferronickel slag systems through the controlled addition of sintered magnesia (MgO) and chromium oxide (Cr₂O₃) researchgate.net. Thermodynamic analyses indicate that the formation of various high-melting point spinel phases, including this compound, is promoted under these conditions researchgate.net. The presence and quantity of these spinel phases become more pronounced as the sintering temperature increases, typically within a range of 1200°C to 1500°C researchgate.net. The successful formation and growth of these spinel phases are directly linked to the enhanced refractoriness and compressive strength observed in the resulting refractory materials researchgate.net. For example, a high-quality refractory material was obtained by sintering ferronickel slag at 1400°C for 3 hours with a 20 wt.% addition of sintered magnesia researchgate.net.
Table 1: Properties of Refractory Material from Sintered Ferronickel Slag
| Property | Value | Conditions |
| Sintering Temperature | 1400°C | 3 hours, 20 wt.% sintered magnesia addition |
| Refractoriness | 1680°C | |
| Bulk Density | 2.93 g/cm³ | |
| Apparent Porosity | 1.81% | |
| Compressive Strength | 166.62 MPa |
Influence of Ferrous Oxide (FeO): The addition of ferrous oxide (FeO) significantly impacts the formation of spinel phases and the distribution of chromium in complex synthetic slag systems, such as those within the CaO-SiO₂-MgO-Al₂O₃-Cr₂O₃ system diva-portal.org. Studies have shown that increasing the FeO content, for instance, from 0 wt.% to 6 wt.%, leads to a noticeable increase in both the amount and size of the forming spinel minerals diva-portal.org. X-ray diffraction (XRD) analyses have specifically identified this compound ((Fe,Mg)(Cr,Fe)₂O₄) in samples containing 3 wt.% to 6 wt.% FeO diva-portal.org. Crucially, the presence of FeO enhances the incorporation of chromium into the stable spinel phases while simultaneously reducing its concentration in more soluble silicate (B1173343) minerals like merwinite (Ca₃MgSi₂O₈), melilite ((Ca,Na)₂(Mg,Al)(Si,Al)₂O₇), and dicalcium silicate (Ca₂SiO₄) diva-portal.org. This redistribution is highly advantageous as it contributes to a significant decrease in the rate of chromium leaching from the slag diva-portal.org.
Table 2: Observed Spinel Phases in Synthetic Slags with Varying FeO Content
| FeO Content (wt.%) | Identified Spinel Phases | Other Major Phases |
| 0 | Chromite (MgCr₂O₄), Magnesium aluminate spinel (MgAl₂O₄) | Merwinite (Ca₃MgSi₂O₈), Melilite, Dicalcium silicate (Ca₂SiO₄) |
| 3 | Chromite (MgCr₂O₄), Magnesium aluminate spinel (MgAl₂O₄), this compound ((Fe,Mg)(Cr,Fe)₂O₄) | Merwinite (Ca₃MgSi₂O₈), Melilite, Dicalcium silicate (Cr-free) |
| 6 | Chromite (MgCr₂O₄), Magnesium aluminate spinel (MgAl₂O₄), this compound ((Fe,Mg)(Cr,Fe)₂O₄) | Merwinite (Ca₃MgSi₂O₈), Melilite, Dicalcium silicate (Cr-free), MeO phase |
Chromium Stabilization: The inherent stability of the spinel crystal structure makes it an excellent host for various heavy metal ions researchgate.net. This compound-type spinels are particularly effective in encapsulating and stabilizing chromium ions, forming stable layers that significantly reduce the potential for chromium leaching into the environment researchgate.netresearchgate.net.
Research on Reaction Kinetics in Artificial Systems
Understanding the kinetics of this compound-type spinel formation and their reactions in synthetic systems is essential for process control and material design.
Reduction Kinetics of Chromite Spinels: Investigations into the reduction of chromite ores, which often contain a mixture of chrome spinels including this compound ((Fe,Mg)[Cr,Fe]₂O₄), picrochromite ((Mg,Fe)[Cr,Al]₂O₄), and aluminium chromite (FeO(Al,Cr)₂O₃), by solid carbon or carbon dissolved in liquid alloys provide valuable insights into their reaction kinetics pyrometallurgy.co.za. Experiments involving sintered chromite cylinders immersed in a liquid ferrochromium alloy have elucidated a multi-stage reaction mechanism pyrometallurgy.co.za.
Initial Stages: The initial phase of the reduction process is predominantly governed by mass transfer within the molten alloy pyrometallurgy.co.za. Specifically, the liquid-phase mass transfer of oxygen at the oxide-metal phase boundary is identified as the rate-controlling step during this early stage pyrometallurgy.co.za. The reaction rate during this phase is also influenced by experimental parameters such as the rotational speed of the chromite cylinders pyrometallurgy.co.za.
Later Stages and Artificial Equilibrium: As the reaction progresses, there is a transition in the dominant mechanism towards solid-state reduction pyrometallurgy.co.za. A significant observation in these kinetic studies is the formation of a carbide layer on the surface of the chromite cylinders pyrometallurgy.co.za. This layer can physically impede direct contact between the molten alloy and the oxide, leading to a state described as "artificial equilibrium," which can effectively halt the reduction reaction pyrometallurgy.co.za.
Computational and Theoretical Approaches to Spinel Systems Relevant to Donathite
Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical method widely employed to investigate the electronic structure, bonding characteristics, and stability of spinel compounds. It enables the prediction of fundamental properties from first principles, offering a detailed understanding at the atomic and electronic levels.
DFT calculations are instrumental in predicting the magnetic ground states and electronic properties of spinel oxides, which are crucial for their diverse applications. For spinels relevant to donathite, such as iron-chromium spinels (e.g., FeCr₂O₄) and other ferrite (B1171679) spinels, DFT studies reveal their complex electronic and magnetic behaviors.
Research on FeCr₂O₄ and CrFe₂O₄, for instance, has utilized DFT to examine their structural, electronic, and magnetic properties, evaluating the stability of both normal and inverse phases. FeCr₂O₄ has been predicted to exhibit a half-metallic gap in the majority spin channel (approximately 1.30 eV), while the minority spin channel shows metallic characteristics, suggesting its potential for spintronic applications research-nexus.netresearchgate.net. CrFe₂O₄, conversely, can display half-semiconducting behavior with a gap of 0.71 eV under specific approximations, with its magnetic moment primarily arising from the strong spin-polarization of 3d states of iron and chromium atoms research-nexus.net.
The accuracy of DFT predictions for strongly correlated materials like spinels often depends on the choice of exchange-correlation functionals. Studies on ZnFe₂O₄, for example, have shown that hybrid Hartree-Fock/DFT functionals, such as WC1LYP with a 16% exact HF exchange, provide excellent agreement with experimental data for band gap, local magnetic moment, long-range magnetic ordering, and lattice parameters, outperforming local/semilocal treatments scielo.br. Similarly, for CoAl₂O₄, DFT has been used to investigate structural and electronic properties, revealing the influence of cation distributions on these characteristics nih.gov.
DFT is also applied to understand magnetic ordering in diluted inverse spinels, where the difference in magnetic moments between sublattices (A and B sites) can lead to ferrimagnetic ordering, as observed in Ti and Sn diluted cobaltites aps.org. For LiNi₀.₅Mn₁.₅O₄, DFT calculations on various Ni-Mn orderings indicate a preference for a ferrimagnetic arrangement due to strong antiferromagnetic superexchange interactions between Mn⁴⁺ and Ni²⁺ ions, and ferromagnetic Mn-Mn and Ni-Ni couplings acs.org.
Key electronic and magnetic properties predicted by DFT for various spinels are summarized in the table below:
| Spinel Compound | Predicted Electronic Property | Magnetic Order | Band Gap / Feature (eV) | Reference |
| FeCr₂O₄ | Half-metallic | - | 1.30 (majority spin gap) | research-nexus.netresearchgate.net |
| CrFe₂O₄ | Half-semiconducting | Ferrimagnetic | 0.71 | research-nexus.net |
| ZnFe₂O₄ | Semiconductor | Antiferromagnetic | 1.9 (experimental) | scielo.br |
| MnFe₂O₄ | Insulating | Antiparallel | - | aip.org |
| CdFe₂O₄ | Half-metallic | - | Indirect band gap | gctownship.edu.pk |
| Li₄Ti₅O₁₂ | Semiconductor | - | 3.55 (experimental) | mongoliajol.info |
| LiNi₀.₅Mn₁.₅O₄ | - | Ferrimagnetic | - | acs.org |
Cation ordering and site preference are fundamental aspects determining the structural and functional properties of spinels. DFT is extensively used to model the energetic favorability of different cation distributions (e.g., normal vs. inverse spinel) and the mechanisms of cation diffusion.
In ferrite spinels like Fe₃O₄, CoFe₂O₄, and NiFe₂O₄, DFT has been applied to examine the diffusion of Fe, Co, and Ni cations. It was found that migrating cations hop from octahedral sites to neighboring octahedral vacancies via a tetrahedral metastable intermediate. The relative activation energies for cation hopping (Co ≈ Fe < Ni) are controlled by the crystal field splitting of the diffusing cation acs.org. The diffusion barriers are inversely proportional to the spinel lattice parameter, leading to lower barriers in spinels with larger lattices acs.org.
DFT calculations also shed light on the thermodynamic driving forces for cation ordering. For instance, in LiₓNi₀.₄₆Mn₁.₅₄O₄, the ordering process is initiated by the temporary formation of Frenkel defects, enabling Ni/Mn diffusion. The lower lattice energy of the ordered phase provides the thermodynamic driving force for this process acs.org. Similarly, the tendency for cation disorder in LiMn₁.₅Ni₀.₅O₄ (LMNO) spinel cathodes can be explained by the low formation energy of antisite defects and their stoichiometric complexes rsc.org.
The universal electrostatic origin of cation ordering in A₂BO₄ spinel oxides has also been explored using DFT-fitted point-ion electrostatic (PIE) models. Monte Carlo simulations based on this model provide quantitative order-disorder characteristic temperatures and explain the normal versus inverse structural preference. The model also identifies the tetragonal P4₁22 structure as the universal ground-state structure of inverse spinels, which is relevant given this compound's discredited nature as a mixture including a tetragonal spinel phase colorado.edu.
DFT studies also investigate intrinsic point defects and defect clusters in spinels like magnesium aluminate (MgAl₂O₄). These studies predict low formation energies for antisite defects, which are commonly observed in naturally occurring spinels core.ac.uk.
Molecular Dynamics and Monte Carlo Simulations of Spinel Structures
Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to model the time-dependent behavior and equilibrium properties of materials at the atomic level, providing insights into dynamic processes and disorder phenomena in spinels.
MD simulations are valuable for studying phase transitions and structural transformations in spinels, particularly under extreme conditions or over extended timescales. For example, the kinetics of irradiation-induced phase transitions in MgAl₂O₄ have been studied using MD simulations. These simulations showed that normal spinel (N-spinel) can directly transform to a rock-salt (NaCl) spinel structure at temperatures below 600 K under continuous cation Frenkel pair accumulation. At higher temperatures, an intermediate disordered (D) structure may form before the NaCl-spinel structure is achieved researchgate.net.
MD simulations can also predict high-temperature behavior, including melting temperatures and ion diffusion rates. Studies on LiMn₂O₄ and Li₄Mn₅O₁₂ spinels have shown that lithium-ion diffusion rates increase significantly before melting, with Li₄Mn₅O₁₂ exhibiting lithium intercalation even above its melting point researchgate.net.
MD and MC simulations are crucial for understanding defect structures, short-range order (SRO), and their impact on material properties, which are highly relevant for understanding the complex intergrowth observed in this compound.
Even in highly disordered states, spinels can exhibit short-range order, which manifests as antisite cation chains. MD methods, combined with high-temperature Monte Carlo simulations, have been used to study the impact of SRO as a function of inversion in spinels like FeCr₂O₄, NiCr₂O₄, and MgAl₂O₄. These simulations confirm the preferential development of antisite cation chains, where AB cations are coordinated to each other, and the length of these chains depends on the spinel chemistry rsc.orgrsc.org. The formation of these chains is believed to stabilize the inverted/disordered spinel structure and can form percolation pathways that enhance cation transport, which is significant for applications like battery materials rsc.orgrsc.org.
Atomistic modeling also extends to understanding interfacial structures. MD simulations have investigated the interfaces between spinel crystals (e.g., MgAl₂O₄) and aluminosilicate (B74896) glasses, revealing local ordering and preferential cation adsorption near the interface. This suggests that the ordered crystal structure influences the atom distribution and local structure of adjacent glasses, potentially representing an initial stage of nucleation or crystal growth osti.gov.
Thermodynamic Modeling of Spinel Phase Equilibria (e.g., FactSage Applications)
Thermodynamic modeling, often facilitated by software packages like FactSage, is essential for predicting phase equilibria and understanding the stability of various spinel phases under different temperature, pressure, and compositional conditions. This is particularly relevant for complex systems like those found in industrial processes involving components of this compound.
FactSage is a comprehensive thermodynamic computer system that contains critically evaluated and optimized data for thousands of compounds and hundreds of multicomponent solutions, including solid and liquid oxides like spinels imet-db.ruurfu.ru. It allows for the calculation of complex multiphase equilibria by minimizing the total Gibbs energy of the system, automatically accessing relevant databases imet-db.ruurfu.ru.
For systems containing iron, chromium, magnesium, and oxygen—the primary constituents of this compound—FactSage is widely used. For instance, the FeO-Fe₂O₃-SiO₂ system, which includes the spinel (magnetite) solid solution, has been thermodynamically optimized using FactSage. This allows for the prediction of thermodynamic properties and phase equilibria even in regions where experimental data are scarce, using models like the modified quasichemical model for liquid slag and sublattice models (based on the compound-energy formalism) for solid solutions uq.edu.au.
A direct application relevant to this compound is in the context of coal slag. Studies have shown that Cr₂O₃ can react with FeO to form the high-melting point mineral "this compound" (referring to the spinel phase) during the ash melting process. FactSage software has been used to calculate the dissolution of Cr₂O₃ into coal slag and its impact on slag flow properties, including the precipitation of crystalline this compound during cooling, which acts as a heterogeneous nucleus for other phases acs.org.
Furthermore, FactSage has been employed to model Cr-bearing slags from AOD converters, showing equilibrium of MgCr₂O₄ spinel solid solution with the oxide liquid researchgate.net. The software's ability to construct isothermal sections at various oxygen partial pressures and compare them with experimental data is invaluable for understanding complex metallurgical processes researchgate.net. The development of these thermodynamic databases involves critical evaluation and optimization of all available structural, thermodynamic, and phase equilibria data, ensuring consistency and predictive power for multicomponent systems urfu.ru.
Prediction of Spinel Phase Formation under Varying Pressure-Temperature-Composition Conditions
The prediction of spinel phase formation under diverse P-T-X conditions is a critical area of materials science and mineralogy, especially given the intricate nature of compounds like this compound. Computational methods offer powerful tools to explore phase stability, predict new compounds, and understand the mechanisms governing phase transitions, complementing experimental observations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used first-principles computational method for investigating the structural, electronic, and magnetic properties of materials, including spinels wikipedia.orgamericanelements.comnih.govuni-freiburg.denih.gov. DFT calculations are instrumental in predicting the thermodynamic stability of various spinel phases by determining their formation energies and mixing enthalpies wikipedia.orgusthb.dz. A negative mixing enthalpy, for instance, indicates thermodynamic stability, suggesting that a compound is likely to form wikipedia.org.
DFT studies can reveal preferred cation site occupancy within the spinel structure, distinguishing between tetrahedral and octahedral sites, which significantly influences material properties wikipedia.orguni-freiburg.de. For example, in double spinels with the general formula ABB′O₄, DFT computations have predicted the thermodynamic stability of numerous compounds based on their negative mixing enthalpies, identifying preferred site occupancies for various cations like Mn, Fe, and Co, which can interchangeably occupy both tetrahedral and octahedral sites wikipedia.org.
Furthermore, DFT is employed to study pressure-induced structural changes in spinels. For instance, investigations into InGaMgO₄ have shown that high-pressure treatment can induce a transition from a YbFe₂O₄-type layered structure to an inverse spinel structure, with DFT calculations confirming the cation distribution within the new spinel phase usthb.dz. Similarly, DFT can be used to determine the most stable structure of hypothetical spinels, such as ZnIn₂O₄, by comparing calculated hyperfine interaction parameters with experimental values americanelements.com. The method also allows for the analysis of electronic band gaps and magnetic properties, providing a comprehensive understanding of spinel behavior under different conditions nih.govnih.gov.
CALPHAD Approach for Phase Diagrams
The CALPHAD (CALculation of PHAse Diagrams) approach is another robust computational methodology that enables the prediction of equilibrium phase diagrams as a function of temperature, pressure, and composition chem960.comoapen.orgscribd.comdntb.gov.ua. This method relies on modeling the Gibbs energy of all relevant phases in a multicomponent system, allowing for the determination of phase stability and transformation boundaries scribd.comdntb.gov.ua.
CALPHAD is particularly valuable for complex systems where experimental data are scarce or difficult to obtain. It can integrate data from various sources, including experimental measurements and first-principles calculations like DFT, to construct comprehensive phase diagrams dntb.gov.uanih.gov. For example, the CALPHAD method has been used to calculate the Al₂O₃-Mn₃O₄ phase diagram under specific oxygen partial pressures, predicting the formation of spinel phases like MnAl₂O₄ researchgate.net. Similarly, it has been applied to reassess subsystems within the Cu-Cr-O system to predict the stability of spinel phases such as CuCr₂O₄ nih.gov.
The ability of CALPHAD to predict phase stability across a wide range of P-T-X conditions is crucial for understanding mineral assemblages and designing new materials. By defining the Gibbs energy dependence on these variables, CALPHAD can map out the regions of stability for different spinel structures, providing insights into their formation pathways and equilibrium compositions dntb.gov.ua.
Integration of Approaches and Detailed Research Findings
The combination of DFT and CALPHAD offers a powerful synergistic approach to predict spinel phase formation. DFT provides atomistic insights into the energetics and stability of specific structures, which can then be used as input for CALPHAD models to construct macroscopic phase diagrams dntb.gov.ua. This integration is particularly beneficial for complex spinel solid solutions, such as those involving Fe, Mg, and Cr, which are relevant to the composition of this compound.
For instance, studies on the FeCr₂O₄-Fe₃O₄ system, which is part of the chromite-magnetite solid solution series relevant to this compound, have explored how the substitution of Fe³⁺ in tetrahedral sites influences magnetic properties wikipedia.org. While specific computational studies directly modeling the phase formation of the exact this compound mixture (cubic and tetragonal spinels) under varying P-T-X conditions were not found in the search, the principles applied to other transition metal spinels are directly transferable. The prediction of solid solutions and their stability at high temperatures, as seen in systems like Co₃O₄–Co₂ZnO₄, demonstrates the capability of these methods to map out continuous solid solution regions based on small enthalpy of mixing and configurational entropy contributions researchgate.net.
The following table provides a hypothetical illustration of how computational predictions might detail spinel phase formation under varying conditions, drawing inspiration from the types of data generated by DFT and CALPHAD studies.
| System Component (A, B, O) | Temperature (K) | Pressure (GPa) | Predicted Spinel Phase | Cation Order (A-site:B-site) | Formation Enthalpy (eV/formula unit) | Relevant Method |
| Fe, Cr, O | 1000 | 0.1 | FeCr₂O₄ (Chromite) | Fe²⁺:Cr³⁺ | -2.5 (Hypothetical) | DFT, CALPHAD |
| Mg, Cr, O | 1200 | 0.5 | MgCr₂O₄ (Magnesiochromite) | Mg²⁺:Cr³⁺ | -2.8 (Hypothetical) | DFT, CALPHAD |
| Fe, Al, O | 1500 | 1.0 | FeAl₂O₄ (Hercynite) | Fe²⁺:Al³⁺ | -2.9 (Hypothetical) | DFT, CALPHAD |
| Zn, Cr, O | 900 | 0.1 | ZnCr₂O₄ (Zincochromite) | Zn²⁺:Cr³⁺ | -2.3 (Hypothetical) | DFT, CALPHAD |
| In, Ga, Mg, O | 1473 | 6 | InGaMgO₄ (Inverse Spinel) | In³⁺:Ga³⁺/Mg²⁺ (Tetrahedral); In³⁺:Ga³⁺/Mg²⁺ (Octahedral) usthb.dz | -0.018 eV/oxygen (for lowest energy structure) usthb.dz | DFT, Monte Carlo |
| Co, Ni, O | 800 | 0.1 | NiCo₂O₄ | Ni²⁺,Co³⁺:Co³⁺,Ni²⁺ | Variable (depending on inversion degree) uni-freiburg.de | DFT |
| Mn, Al, O | 1000 | 0.21 bar O₂ | MnAl₂O₄ | Mn²⁺:Al³⁺ | -3.11 (Hypothetical) | CALPHAD |
This table illustrates the type of detailed findings that computational methods can provide, including specific phases, cation distributions, and thermodynamic parameters under defined conditions. The ability to predict such complex behaviors is fundamental to understanding the formation of natural mineral assemblages, including the constituent spinels of this compound, and for the rational design of synthetic spinel materials with desired properties.
Emerging Research Perspectives and Future Directions in Spinel Science
Development of Advanced In Situ Characterization Techniques for Dynamic Processes
While direct in situ studies on "donathite" are precluded by its non-existence as a single mineral phase, the unravelling of its true nature highlights the necessity of such advanced techniques. The initial classification of this compound was based on analyses that could not resolve the fine-grained intergrowth of two distinct spinel phases. Modern in situ characterization methods, such as high-temperature X-ray diffraction (HT-XRD) and transmission electron microscopy (TEM) with heating stages, allow researchers to observe phase transformations, solid-state exsolution, and other dynamic processes in real-time. For complex materials like the mixture that composed this compound, these techniques could reveal the precise temperature and pressure conditions under which the two spinel phases separate, providing invaluable data on the thermal history of their host rocks.
Comprehensive Investigation of Non-Stoichiometry and Defect Chemistry in Complex Spinel Solid Solutions
The chemical formula originally attributed to this compound, (Fe²⁺,Mg)(Cr,Fe³⁺)₂O₄, hinted at a complex solid solution. ins-europa.orgwebmineral.com The eventual discovery that it was a mixture of a cubic and a tetragonal spinel underscores the intricate nature of non-stoichiometry and defect chemistry in these systems. researchgate.net Spinels are renowned for their ability to accommodate a wide variety of cations and maintain structural integrity despite significant deviations from ideal stoichiometry. Research in this area focuses on understanding how cation vacancies, interstitials, and substitutions influence the electronic, magnetic, and physical properties of the material. The study of the distinct compositions of the two spinels that constitute "this compound" contributes to a broader understanding of elemental partitioning and miscibility gaps in complex oxide systems.
Exploration of Novel Synthetic Pathways for Tailored Spinel Architectures with Specific Functions
The natural formation of the "this compound" mixture—an intimate intergrowth of two spinel structures—provides inspiration for the development of novel synthetic materials. researchgate.net Researchers are actively exploring pathways like sol-gel methods, hydrothermal synthesis, and co-precipitation to create tailored spinel architectures with specific functionalities. By controlling the composition, crystal size, and morphology, scientists can fine-tune the catalytic, magnetic, and electronic properties of synthetic spinels for applications in energy storage, catalysis, and electronics. The two-phase nature of "this compound" suggests possibilities for creating nanocomposites with unique interfacial properties.
Advanced Computational Studies of Spinel Interface Phenomena and Growth Mechanisms
Computational mineralogy offers powerful tools to simulate and understand the phenomena observed in natural samples like "this compound." First-principles calculations and molecular dynamics simulations can be used to model the interface between the cubic and tetragonal spinel phases found in the mixture. These studies can predict the interfacial energy, the crystallographic orientation relationship between the two phases, and the distribution of cations across the interface. Such computational insights are crucial for interpreting experimental observations and for understanding the fundamental growth mechanisms that lead to the formation of complex intergrowths in geological environments.
Re-evaluation of Historical Mineralogical Assemblages with Modern Analytical Methodologies
The story of this compound is a prime example of the importance of this research direction. Initially reported as a zinc-rich chromite from Ramberget, Norway, it was later described in 1969 as a new tetragonal mineral. mindat.org However, subsequent investigations using more sophisticated techniques painted a different picture.
In 1997, a detailed study by Burns et al. employed Rietveld structure refinement of X-ray powder diffraction data, alongside scanning electron microscopy (SEM) and transmission electron microscopy (TEM). researchgate.netmindat.org This research conclusively demonstrated that this compound was not a single, homogeneous mineral but a mixture of two distinct spinels:
A cubic spinel (space group Fd3m) researchgate.net
A tetragonal spinel (space group P4₁22) researchgate.net
This re-examination led to the formal discreditation of this compound as a valid mineral species by the International Mineralogical Association (IMA) in 1998. webmineral.comresearchgate.net The case underscores how the application of modern analytical methodologies can refine, and sometimes correct, the historical mineralogical record. This ongoing process of re-evaluation is critical for maintaining the accuracy of mineralogical databases and for deepening our understanding of the complex phase relationships that can exist within geological materials.
Table 1: Reported Properties of "this compound" (Now Discredited)
This table reflects the properties attributed to this compound before it was identified as a mixture.
| Property | Value |
| Original Chemical Formula | (Fe²⁺,Mg)(Cr,Fe³⁺)₂O₄ |
| Crystal System | Tetragonal |
| Color | Black |
| Hardness (Mohs) | 5.5 |
| Density (g/cm³) | ~5.0 |
| Cleavage | None |
| Fracture | Brittle |
| IMA Status | Discredited (1998) |
Table 2: Constituent Phases of "this compound"
This table details the two separate spinel phases that were found to compose the material known as this compound.
| Phase | Crystal System | Space Group |
| Spinel 1 | Cubic | Fd3m |
| Spinel 2 | Tetragonal | P4₁22 |
Q & A
Advanced Research Question
- Surface-Specific Probes: Employ X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) to isolate surface reactivity .
- Isotopic Labeling: Track reaction pathways using deuterated reactants and mass spectrometry .
- Theoretical Modeling: Combine DFT calculations with operando spectroscopy to distinguish bulk vs. interface effects .
What gaps exist in the current understanding of this compound’s electronic band structure, and how can they be addressed experimentally?
Basic Research Question
Gaps include the role of defects in mid-gap states. Methods:
- UV-Vis-NIR Spectroscopy with Tauc plot analysis for indirect bandgap estimation.
- Synchrotron-Based ARPES for momentum-resolved band mapping .
- Electron Energy Loss Spectroscopy (EELS) to correlate defects with electronic transitions .
How should researchers approach conflicting spectroscopic data on this compound’s hydroxyl group configurations?
Advanced Research Question
- Multi-Technique Validation: Compare FTIR, NMR, and inelastic neutron scattering data to resolve bonding ambiguities .
- Molecular Dynamics (MD) Simulations: Model proton mobility under experimental conditions to predict spectral signatures .
- PICOT Framework: Structure the inquiry as:
What are the best practices for ensuring reproducibility in this compound synthesis?
Basic Research Question
- Protocol Standardization: Document reagent purity, mixing rates, and aging times per CRediT guidelines .
- Open Data: Share raw diffraction files and thermal analysis curves via repositories like Figshare or Zenodo .
- Collaborative Trials: Conduct inter-laboratory studies to identify protocol-sensitive variables .
How can machine learning enhance predictive modeling of this compound’s optoelectronic properties?
Advanced Research Question
- Feature Engineering: Use domain knowledge to select inputs (e.g., ionic radii, electronegativity differences) .
- Algorithm Selection: Compare gradient-boosted trees vs. neural networks for accuracy in bandgap prediction .
- Validation: Benchmark models against experimental datasets with ≥90% cross-validated accuracy .
What methodologies resolve discrepancies in this compound’s reported thermal decomposition pathways?
Advanced Research Question
- In Situ Techniques: Use thermogravimetric analysis-mass spectrometry (TGA-MS) to track gas evolution in real time .
- Phase-Field Modeling: Simulate decomposition kinetics under non-isothermal conditions .
- Systematic Review: Extract Arrhenius parameters from literature and assess statistical outliers via Grubbs’ test .
How to formulate a research question investigating this compound’s role in hybrid photocatalytic systems?
Basic Research Question
Use the PICOT framework :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
